p-Azido-alpha-diazoacetophenone
Description
Properties
CAS No. |
74686-86-5 |
|---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1-(4-azidophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5N5O/c9-11-5-8(14)6-1-3-7(4-2-6)12-13-10/h1-5H |
InChI Key |
PRCYRXMZLOEZPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-] |
Synonyms |
4-azido-alpha-diazoacetophenone p-azido-alpha-diazoacetophenone para-azido-alpha-diazoacetophenone |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
- Reagent in Click Chemistry :
- Diazo Transfer Reactions :
Applications in Medicinal Chemistry
- Antitumor Activity :
- Biological Activity :
Bioconjugation and Chemical Biology
- Protein Labeling :
-
In Vivo Imaging :
- The compound's reactivity enables its use in bioconjugation strategies for imaging applications. By attaching fluorescent or radioactive labels to proteins or antibodies, researchers can visualize biological processes in real-time using techniques such as fluorescence microscopy or positron emission tomography (PET) .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Reactivity: The diazo group in this compound enables carbene formation under UV light, a feature absent in azido-only analogs like p-azido-phenylalanine .
- Stability: Unlike diphenylamine analogs (e.g., tofenamic acid), which exhibit high thermal stability, this compound is prone to decomposition at elevated temperatures or prolonged light exposure .
Limitations and Challenges
- Synthetic Complexity : Introducing both azido and diazo groups increases synthetic difficulty compared to simpler analogs like thyroxine derivatives, which prioritize halogenation over nitrogen-rich functionalities .
Preparation Methods
Synthesis of p-Nitroacetophenone
p-Nitroacetophenone serves as the precursor for azide introduction. Nitration of acetophenone using concentrated nitric and sulfuric acids (1:1 v/v) at 0–5°C yields p-nitroacetophenone in 68–72% yield. The regioselectivity arises from the electron-withdrawing ketone group directing nitration to the para position.
Reduction to p-Aminoacetophenone
Catalytic hydrogenation of p-nitroacetophenone over 10% Pd/C in ethanol at 50 psi H₂ and 25°C for 6 hours quantitatively reduces the nitro group to an amine. Alternatively, Fe/HCl reduction provides comparable yields but requires neutralization and extraction steps.
Conversion to p-Azidoacetophenone
The amino group is diazotized using NaNO₂ and HCl at 0°C, followed by azide substitution with NaN₃ in aqueous H₂SO₄ (pH 3–4). This Sandmeyer-type reaction proceeds via a diazonium intermediate, yielding p-azidoacetophenone in 85–90% purity. Key considerations:
-
Excess NaN₃ (1.5 equiv) ensures complete substitution.
-
Low temperatures (0–5°C) prevent diazonium decomposition.
Diazo Transfer to the Alpha Position
The alpha-methyl group of p-azidoacetophenone undergoes diazo transfer using p-toluenesulfonyl azide (TsN₃, 1.2 equiv) and triethylamine (2.0 equiv) in anhydrous CH₂Cl₂ at 25°C. The reaction proceeds via base-assisted deprotonation and [3+2] cycloaddition, followed by retro-cycloaddition to release N₂ and yield the diazo compound (Table 1).
Table 1: Optimization of Diazo Transfer Conditions
| Parameter | Optimal Value | Yield (%) | Side Products |
|---|---|---|---|
| TsN₃ Equiv | 1.2 | 78 | <5% acyl hydrazone |
| Solvent | CH₂Cl₂ | 78 | <10% in DMF |
| Temperature (°C) | 25 | 78 | 65% at 0°C |
| Base (Equiv) | Et₃N (2.0) | 78 | 45% with DBU |
Method 2: Phosphine-Mediated Azide-to-Diazo Conversion
Reaction Mechanism
Phosphine 1e (Scheme 5 in) reacts with alpha-azido ketones to form acyl triazenes, which fragment under basic conditions to yield diazo compounds (Figure 1). For this compound, this method requires pre-installation of the alpha-azido group, which complicates regioselectivity.
Figure 1: Proposed Mechanism for Phosphine-Mediated Conversion
Limitations
-
Low Functional Group Tolerance : The azide must be alpha to the ketone, conflicting with the para-azido requirement.
-
Side Reactions : Competing Staudinger ligation (amide formation) reduces diazo yields to 30–50%.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate EC/IC values with 95% confidence intervals. Perform outlier detection (Grubbs’ test) and assess assay variability via coefficient of variation (CV) .
Literature and Data Management
Q. How to conduct a systematic literature review on applications of this compound?
- Methodological Answer : Use SciFinder or Reaxys with Boolean operators (e.g., "diazoacetophenone AND azide NOT industrial") to filter academic studies. Annotate findings in reference managers (Zotero, EndNote) and categorize by reaction type (cycloadditions, photolysis). Critically evaluate sources for methodological rigor, prioritizing high-impact journals and citation counts .
Q. What tools ensure reproducibility when documenting synthetic procedures?
- Methodological Answer : Adhere to the "Experimental" section guidelines from Reviews in Analytical Chemistry: detail reagent grades, equipment models (e.g., Schlenk line specifications), and reaction monitoring intervals. Provide raw spectral data and crystallographic CIF files as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
